Cas no 175168-68-0 (methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate)
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- (e)-3-(2,3-dichlorophenyl)-2-propenoic acid, methyl ester
- methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate
- (E)-Methyl 3-(2,3-dichlorophenyl)acrylate
- Methyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate
- STL560049
- Z2681277170
-
- Inchi: 1S/C10H8Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+
- InChI Key: LNCHVNAJMWMKCG-AATRIKPKSA-N
- SMILES: ClC1C(=CC=CC=1/C=C/C(=O)OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 228
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M358533-50mg |
Methyl (2E)-3-(2,3-Dichlorophenyl)prop-2-enoate |
175168-68-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358533-100mg |
Methyl (2E)-3-(2,3-Dichlorophenyl)prop-2-enoate |
175168-68-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M358533-500mg |
Methyl (2E)-3-(2,3-Dichlorophenyl)prop-2-enoate |
175168-68-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-317318-0.05g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 0.05g |
$51.0 | 2025-03-19 | |
| Enamine | EN300-317318-0.1g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 0.1g |
$77.0 | 2025-03-19 | |
| Enamine | EN300-317318-0.25g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 0.25g |
$109.0 | 2025-03-19 | |
| Enamine | EN300-317318-0.5g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 0.5g |
$172.0 | 2025-03-19 | |
| Enamine | EN300-317318-1.0g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 1.0g |
$220.0 | 2025-03-19 | |
| Enamine | EN300-317318-2.5g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 2.5g |
$378.0 | 2025-03-19 | |
| Enamine | EN300-317318-5.0g |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate |
175168-68-0 | 95.0% | 5.0g |
$640.0 | 2025-03-19 |
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate
Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate (CAS No. 175168-68-0): A Comprehensive Overview
Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate, identified by its CAS number 175168-68-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The name of the product itself provides a wealth of information about its chemical composition and potential functionalities.
The molecular structure of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate consists of an ester group attached to an α,β-unsaturated carbonyl system, with a dichlorophenyl substituent at the third position. This configuration imparts distinct reactivity and interaction capabilities, making it a versatile building block in synthetic chemistry. The presence of the dichlorophenyl group enhances its electronic properties, influencing its behavior in various chemical reactions and biological assays.
In recent years, there has been a surge in research focused on identifying and developing novel compounds with potential therapeutic benefits. Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate has emerged as a compound of interest due to its structural features that suggest it may interact with biological targets in meaningful ways. Specifically, the α,β-unsaturated carbonyl moiety is known to be a key pharmacophore in many bioactive molecules, capable of engaging with enzymes and receptors to modulate biological pathways.
One of the most compelling aspects of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is its potential application in the synthesis of pharmacologically active compounds. Researchers have been exploring its utility as a precursor for more complex molecules that exhibit desirable pharmacological properties. For instance, derivatives of this compound have shown promise in preliminary studies as inhibitors of certain enzymes implicated in inflammatory and metabolic disorders. The dichlorophenyl group further contributes to its pharmacological profile by influencing electron distribution and enhancing binding affinity to target proteins.
The synthesis of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the preparation of the dichlorophenyl-substituted acrylate derivative, which is then esterified to yield the final product. This synthetic route underscores the compound's role as a valuable intermediate in organic synthesis, facilitating the construction of more intricate molecular architectures.
Recent advancements in computational chemistry have also contributed to a deeper understanding of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate's properties. Molecular modeling studies have revealed insights into its binding interactions with potential biological targets, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.
The agrochemical sector has also shown interest in Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate due to its structural features that are reminiscent of known bioactive agrochemicals. Its ability to interact with biological systems suggests potential applications as a lead compound for developing new pesticides or herbicides. Such applications are particularly relevant in the context of global food security challenges, where innovative solutions are needed to protect crops from pests and diseases.
In conclusion, Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate (CAS No. 175168-68-0) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique molecular structure and promising biological activities make it a compelling subject for further research and development. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific and industrial applications.
175168-68-0 (methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)